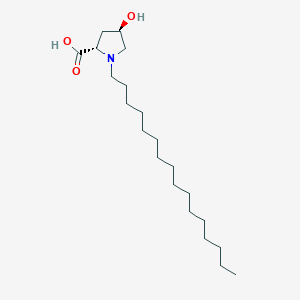
N-Me-Phe-OMe HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-phenylalanine methyl ester hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a white or off-white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability and is used in various scientific research applications.
Mechanism of Action
Target of Action
N-Me-Phe-OMe HCl, also known as N-methylated phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine
Mode of Action
It’s synthesized from l-phenylalanine, n-[(1,1-dimethylethoxy)carbonyl]-n-methyl-, methyl ester . The compound is part of a larger molecule, hirsutide, which has shown potent activity against gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae .
Result of Action
In the context of hirsutide, a molecule that includes this compound, it has shown potent activity against certain bacteria and demonstrated cytotoxic activity against specific cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the protection of the amino group of L-phenylalanine methyl ester with a Boc-group. This is followed by N-methylation using methyl iodide and sodium hydride to yield Boc-L-N-methylphenylalanine methyl ester. The Boc-group is then removed using trifluoroacetic acid to obtain the final product .
Industrial Production Methods
Industrial production methods for N-Methyl-L-phenylalanine methyl ester hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylalanine methyl esters .
Scientific Research Applications
N-Methyl-L-phenylalanine methyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the N-methyl group.
N-Methyl-L-tyrosine methyl ester hydrochloride: Similar but contains an additional hydroxyl group on the aromatic ring.
N-Methyl-L-tryptophan methyl ester hydrochloride: Similar but contains an indole ring instead of a phenyl ring
Uniqueness
N-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific N-methylation, which enhances its stability and alters its interaction with biological targets. This makes it particularly useful in the synthesis of peptides and in the study of enzyme-substrate interactions .
Properties
IUPAC Name |
methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718689 |
Source


|
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-86-7 |
Source


|
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)




